![molecular formula C20H15BrN2O B12002807 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- CAS No. 62871-40-3](/img/structure/B12002807.png)
1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is known for its extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of a bromine atom and a phenylmethoxy group in its structure enhances its chemical reactivity and potential biological activities.
Méthodes De Préparation
The synthesis of 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating cancer and other diseases.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms. It may also induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways . The presence of the bromine atom and phenylmethoxy group enhances its binding affinity to these molecular targets, thereby increasing its efficacy.
Comparaison Avec Des Composés Similaires
1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- can be compared with other benzimidazole derivatives, such as:
2-Bromo-1H-benzimidazole: This compound lacks the phenylmethoxy group, which may result in different biological activities and chemical reactivity.
1H-Benzimidazole, 5-bromo-2-(difluoromethyl)-7-methoxy-:
The uniqueness of 1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Propriétés
| 62871-40-3 | |
Formule moléculaire |
C20H15BrN2O |
Poids moléculaire |
379.2 g/mol |
Nom IUPAC |
2-(5-bromo-2-phenylmethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C20H15BrN2O/c21-15-10-11-19(24-13-14-6-2-1-3-7-14)16(12-15)20-22-17-8-4-5-9-18(17)23-20/h1-12H,13H2,(H,22,23) |
Clé InChI |
QQLDYVZWIRVTKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


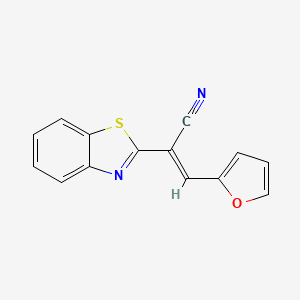
![2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid](/img/structure/B12002732.png)
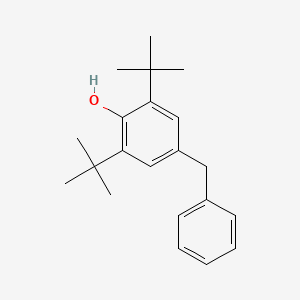
![Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester](/img/structure/B12002735.png)
![2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate](/img/structure/B12002740.png)

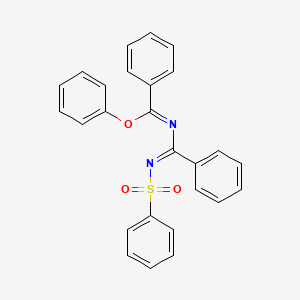
![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002753.png)
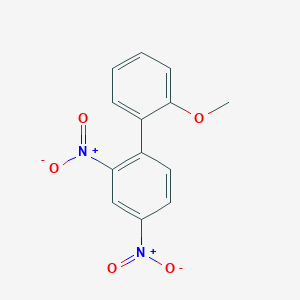
acetate](/img/structure/B12002765.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12002767.png)
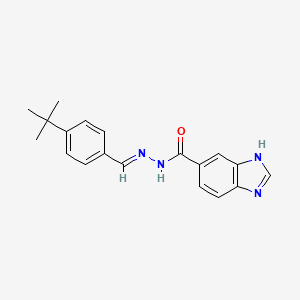
![5-(2,4-dichlorophenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002786.png)

